4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-7-hydroxy-8-methyl-2H-chromen-2-one
Description
4-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-7-hydroxy-8-methyl-2H-chromen-2-one is a hybrid molecule combining a coumarin (chromen-2-one) core with a thieno[2,3-b]pyridine moiety. Key structural features include:
- Thienopyridine component: A 3-amino-4,6-dimethyl-substituted thieno[2,3-b]pyridine group, synthesized via methods analogous to Gewald reactions for fused thiophene systems .
Properties
IUPAC Name |
4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-7-hydroxy-8-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-8-6-9(2)21-19-15(8)16(20)18(25-19)12-7-14(23)24-17-10(3)13(22)5-4-11(12)17/h4-7,22H,20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZMASXPPOAGLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C3=CC(=O)OC4=C3C=CC(=C4C)O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl and 7-hydroxy-8-methyl-2H-chromen-2-one under specific conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a suitable solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for monitoring reaction parameters, such as temperature and pressure, helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: Its biological activity has been explored in various assays, showing potential as a lead compound for drug development.
Medicine: Preliminary studies suggest it may have therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Its unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Coumarin Derivatives
The coumarin scaffold is well-studied for its biological activities, including anticoagulant, anti-inflammatory, and enzyme-inhibitory properties. Below is a comparison with key analogs:
Key Observations :
- The 7-hydroxy group in the target compound mirrors bioactive coumarins like warfarin but diverges in mechanism due to the thienopyridine moiety .
- Methyl groups at positions 4,6 (thienopyridine) and 8 (coumarin) may enhance lipophilicity compared to polar amino acid conjugates in other chromenes .
Thieno[2,3-b]pyridine Derivatives
The thienopyridine component shares synthetic pathways with carboxamide-functionalized analogs. Comparative analysis:
Key Observations :
- Replacement of the carboxamide in analog with a coumarin in the target compound may alter target selectivity, as coumarins often interact with serine proteases or oxidoreductases .
- The 3-amino group in the thienopyridine moiety is critical for hydrogen bonding in enzyme active sites, a feature shared with carboxamide-based analogs .
Research Implications and Gaps
- Biological Screening: Limited data exist for the target compound. Prioritize assays for aldose reductase inhibition (given chromene analogs ) and kinase inhibition (thienopyridine relevance ).
- Structural Optimization : Introduce electron-withdrawing groups on the coumarin ring to modulate reactivity or replace the 8-methyl with halogens for enhanced binding .
Biological Activity
The compound 4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-7-hydroxy-8-methyl-2H-chromen-2-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The starting materials often include derivatives of thieno[2,3-b]pyridine and coumarin structures. The synthetic pathway generally follows a methodical approach to ensure the desired substitutions are achieved accurately.
Example Synthetic Route
- Formation of Thieno[2,3-b]pyridine Derivative : The synthesis begins with the preparation of 3-amino-4,6-dimethylthieno[2,3-b]pyridine via cyclization reactions involving appropriate precursors.
- Coupling Reaction : The thieno derivative is then coupled with a coumarin moiety (7-hydroxy-8-methyl-2H-chromen-2-one) using coupling agents under controlled conditions to yield the final product.
Anticancer Activity
Research indicates that compounds similar to 4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-7-hydroxy-8-methyl-2H-chromen-2-one exhibit significant anticancer properties . For instance:
- In vitro Studies : Several studies have shown that derivatives containing the coumarin structure can induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of cell cycle arrest at specific phases (G1/S or G2/M) .
| Concentration (µg/ml) | Cell Viability (%) |
|---|---|
| 31.5 | 98.56 |
| 62.5 | 81.94 |
| 125 | 65.73 |
| 250 | 56.17 |
| 500 | 49.23 |
The biological activity is believed to arise from several mechanisms:
- Inhibition of Kinases : Many thieno-pyridine derivatives inhibit specific kinases involved in cancer progression.
- Reactive Oxygen Species (ROS) Generation : These compounds can increase ROS levels within cancer cells, leading to oxidative stress and subsequent cell death.
- Metal Complex Formation : Metal complexes formed with these compounds have shown enhanced biological activity compared to their non-complexed forms .
Other Pharmacological Activities
Beyond anticancer effects, this compound may exhibit:
- Antimicrobial Properties : Some studies suggest that thieno derivatives possess antibacterial and antifungal activities.
- Neuroprotective Effects : There is emerging evidence that certain modifications in the structure can lead to neuroprotective effects against neurodegenerative diseases.
Case Study 1: Anticancer Efficacy
A study conducted by Menasinakai et al. evaluated the anticancer efficacy of various coumarin derivatives, including those structurally related to our compound. Results indicated that specific substitutions at the C-4 position significantly enhanced cytotoxicity against breast cancer cell lines .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial potential of thieno derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at low concentrations, suggesting a promising avenue for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
